4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of Fulvestrant, a medication used to treat hormone receptor-positive breast cancer in women. [] It is a sulfonate ester, formed by the reaction of 4,4,5,5,5-Pentafluoropentanol with 4-methylbenzenesulfonyl chloride. While it does not possess direct anticancer activity itself, its role as a precursor to Fulvestrant makes it a crucial compound in pharmaceutical chemistry.
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is a specialized organic compound with significant applications in chemical synthesis and material science. This compound features a pentafluoropentyl group, which is characterized by five fluorine atoms attached to a five-carbon chain, and a 4-methylbenzenesulfonate moiety, which is derived from toluene. The sulfonate group imparts unique reactivity and solubility properties that are beneficial in various chemical reactions.
This compound can be classified under organofluorine compounds due to the presence of fluorinated groups. It is synthesized from the sulfonation of 4-methylbenzenesulfonate derivatives and is part of a broader category of sulfonates that are utilized as leaving groups in nucleophilic substitution reactions. The fluorinated alkyl chain enhances the compound's stability and reactivity in organic synthesis.
The synthesis of 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate typically involves several key steps:
The synthesis may utilize nickel-catalyzed cross-coupling methods to effectively bond the pentafluoropentyl chain with the sulfonate group. For example, a general procedure might involve using nickel catalysts in conjunction with organoboron reagents to facilitate the formation of carbon-fluorine bonds .
The molecular structure of 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate can be described as follows:
The compound's molecular weight is approximately 340.27 g/mol. Its structural representation indicates a highly branched and fluorinated alkyl group attached to a sulfonate functional group.
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate participates in various chemical reactions typical for sulfonates:
The reactivity profile of this compound is significantly influenced by the presence of fluorine atoms, which stabilize negative charges during reaction mechanisms and enhance the electrophilicity of the carbon center adjacent to the sulfonate.
The mechanism by which 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate functions typically involves:
Kinetic studies suggest that reactions involving this compound proceed through first-order kinetics with respect to the concentration of nucleophile due to the leaving group's efficiency .
Relevant data indicate that this compound exhibits unique properties making it suitable for specialized applications in organic synthesis .
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate finds applications across various scientific fields:
The core synthesis of 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate relies on nucleophilic substitution to form the sulfonate ester linkage. This is typically achieved through the reaction of 4,4,5,5,5-pentafluoropentan-1-ol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base catalyst. The reaction proceeds under anhydrous conditions in aprotic solvents like dichloromethane or acetonitrile to minimize hydrolysis side reactions [1] . Triethylamine or pyridine serves as both base and proton scavenger, yielding the sulfonate ester at >85% efficiency at 0–5°C. Critical process parameters include:
Table 1: Optimization of Nucleophilic Substitution Conditions
Base | Solvent | Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Pyridine | CH~2~Cl~2~ | 0 | 78 | <2% unreacted alcohol |
Et~3~N | CH~3~CN | 5 | 92 | <0.5% chloride salts |
DMAP | THF | 25 | 65 | 5% elimination byproduct |
The pentafluoropentyl group is installed prior to sulfonate ester formation via two primary routes: (1) Direct fluorination of pentanol precursors using sulfur tetrafluoride (SF~4~) or diethylaminosulfur trifluoride (DAST), or (2) Nucleophilic displacement of halides in 5-bromo- or 5-chloropentyl intermediates with anhydrous potassium fluoride. SF~4~-mediated fluorination occurs at 80–100°C in pressurized reactors, converting hydroxyl groups to -CF~2~CF~3~ termini with 70–75% yield but requiring specialized corrosion-resistant equipment [1] [4]. The displacement route employs 4,4,5,5,5-pentafluoropentyl bromide with p-toluenesulfonic acid in refluxing toluene, achieving 68% yield with reduced safety hazards. Key challenges include:
Transition metal catalysis enables access to advanced intermediates for pentafluoropentyl sulfonate production. Suzuki-Miyaura and Sonogashira couplings of aryl halides with pentafluoropentyl-containing partners utilize Pd(PPh~3~)~4~ or Pd(dppf)Cl~2~ catalysts (0.5–2 mol%) in toluene/water mixtures. These reactions construct biaryl or alkyne scaffolds bearing the fluorinated chain, which are subsequently converted to sulfonates [5] [9]. Buchwald-Hartwig amination of 4-bromo-3-(pentafluoropentyl)benzene derivatives with morpholine or piperazine yields tertiary amines that undergo efficient tosylation. Optimized conditions include:
Achieving precise fluorination at the C4/C5 positions without over-fluorination or chain degradation remains synthetically demanding. Competitive elimination reactions during halogen exchange create pentafluoropentene impurities that complicate purification. Patent US9284336B1 discloses a stepwise approach using protected hydroxypentane intermediates: (1) Trifluoroacetylation of 5-hydroxypentan-2-one, (2) Electrophilic fluorination with Selectfluor™ at C4, and (3) Deoxyfluorination of the carbonyl with DAST [1] [4]. This sequence delivers 85% regioselectivity for the -CH~2~CF~2~CF~3~ moiety. Alternative strategies include:
Scalable production (multi-kilogram) necessitates solvent reduction, catalyst recycling, and energy-efficient processes. CDMOs like Wilmington Pharma Tech implement flow reactors for the fluorination step, reducing reaction times from 48 hours (batch) to <10 minutes and eliminating dichloromethane usage [5] [9]. Green chemistry innovations include:
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